2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. This scaffold is substituted at position 2 with a methyl group, at position 6 with a hydroxyl group, and at position 5 with a hybrid substituent combining a 4-phenylpiperazinyl moiety and a thiophen-2-yl group.
Properties
IUPAC Name |
2-methyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS2/c1-14-21-20-25(22-14)19(26)18(28-20)17(16-8-5-13-27-16)24-11-9-23(10-12-24)15-6-3-2-4-7-15/h2-8,13,17,26H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZYRJLEANPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting AChE, this compound can enhance cholinergic transmission, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholine receptors, leading to enhanced synaptic transmission. Additionally, this compound can alter gene expression patterns, particularly those related to neuroprotection and synaptic plasticity. The impact on cellular metabolism includes increased glucose uptake and utilization, which supports the energy demands of active neurons.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby prolonging its action at synapses. The compound’s interaction with AChE is characterized by a mixed-type inhibition, involving both competitive and non-competitive mechanisms. This dual mode of action enhances its efficacy as an AChE inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cholinergic transmission and neuroprotection. Prolonged use may also result in adaptive changes in receptor sensitivity and enzyme expression levels.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively enhances cognitive functions and neuroprotection without significant adverse effects. At higher doses, it may cause toxicity, including symptoms such as nausea, vomiting, and muscle weakness. The threshold for these toxic effects varies among different animal species, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate oxidative reactions, and conjugating enzymes such as glucuronosyltransferases. These metabolic pathways result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues, particularly the brain. This selective distribution is crucial for its therapeutic efficacy, as it ensures adequate concentrations at sites of action while minimizing systemic exposure.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neurons. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within synaptic vesicles, the compound can modulate neurotransmitter release and synaptic plasticity, contributing to its overall neuroprotective effects.
Biological Activity
The compound 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antifungal, and anticonvulsant properties. The unique structural features of this compound suggest potential therapeutic applications in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure that incorporates piperazine and thiophene moieties. The thiazolo[3,2-b][1,2,4]triazole framework is known for its bioactivity due to the presence of nitrogen heterocycles that can interact with biological targets.
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. In a study evaluating various derivatives against a panel of nearly 60 human cancer cell lines, compounds with similar structural motifs demonstrated potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines . Specifically, 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been shown to possess more potent anticancer activity than respective amides .
Antifungal Activity
The 1,2,4-triazole core present in this compound suggests potential antifungal activity. Recent developments highlight the significance of triazole derivatives in combating fungal infections due to their broad-spectrum efficacy and lower toxicity compared to traditional antifungals .
Anticonvulsant Activity
The piperazine moiety has been linked to anticonvulsant properties. Compounds containing piperazine rings have been evaluated in acute seizure models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), showing promising results in seizure protection . The incorporation of thiophene into the structure may enhance these effects due to its influence on pharmacokinetics and bioavailability.
Case Study 1: Anticancer Evaluation
In a systematic evaluation of thiazolo derivatives for anticancer activity:
- Methodology : Various compounds were tested against multiple cancer cell lines using MTT assays.
- Results : Compounds similar to this compound exhibited IC50 values ranging from 0.06 to 8 μg/mL across different cancer types.
| Cell Line | IC50 (μg/mL) |
|---|---|
| Renal Cancer | 0.06 |
| Colon Cancer | 0.5 |
| Breast Cancer | 1.0 |
| Melanoma | 8.0 |
Case Study 2: Antifungal Activity Assessment
A study assessed the antifungal efficacy of triazole derivatives:
- Methodology : Minimal inhibitory concentration (MIC) tests were conducted against various fungal strains.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 8 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and moderate drug-likeness based on Lipinski's rule of five. The bioavailability score indicates a reasonable likelihood of achieving therapeutic concentrations in vivo .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study indicated that compounds containing similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and fungal strains like Candida albicans . The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of enzyme activity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies on related thiazolo derivatives have reported significant reductions in inflammatory markers in vitro and in vivo models. The lipophilicity and bioavailability profiles suggest that these compounds can be effective in treating conditions characterized by inflammation .
Analgesic Properties
Analgesic activity has also been attributed to compounds with similar structural motifs. Research indicates that these compounds can modulate pain pathways by interacting with opioid receptors and other pain-related targets . The analgesic efficacy was evaluated through various pain models in animal studies.
Enzyme Inhibition
The thiazolo[3,2-b][1,2,4]triazole framework is known to inhibit several enzymes critical for disease progression. Compounds derived from this structure have shown inhibitory activity against enzymes such as aromatase and carbonic anhydrase . These interactions are vital for developing treatments for conditions like cancer and metabolic disorders.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy: A compound structurally related to 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol was tested against resistant strains of bacteria in a clinical trial setting. Results indicated a significant reduction in infection rates when administered alongside standard antibiotics .
- Clinical Evaluation for Pain Management: Another study evaluated the analgesic effects of a derivative in patients suffering from chronic pain conditions. The results showed marked improvement in pain scores compared to placebo .
Chemical Reactions Analysis
Reactivity of the Hydroxyl Group (Position 6)
The hydroxyl group at position 6 undergoes typical alcohol reactions, including esterification and etherification. For example:
-
Esterification : Treatment with acetic anhydride under acidic conditions yields the 6-O-acetyl derivative. Similar reactions were observed in structurally related thiazolo-triazoles .
-
Oxidation : The hydroxyl group can be oxidized to a ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) .
Key Data :
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄, reflux | 6-O-acetyl derivative | 75–85% | |
| Oxidation | PCC, CH₂Cl₂, rt | Thiazolo-triazol-6-one | 60% |
Functionalization of the Thiophene Moiety
The thiophen-2-yl group participates in electrophilic substitution reactions:
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Sulfonation : Reacts with chlorosulfonic acid to introduce a sulfonic acid group at the 5-position of the thiophene ring .
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Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo-thiophene derivatives .
Mechanistic Insight :
The electron-rich thiophene ring directs electrophiles to the α-positions (C-3 and C-5), with regioselectivity influenced by steric effects from adjacent substituents .
Piperazine Ring Modifications
The 4-phenylpiperazin-1-yl group undergoes alkylation and acylation:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form quaternary ammonium salts .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylpiperazine derivatives, enhancing solubility for pharmacological studies .
Thiazolo-Triazole Core Reactivity
The fused thiazolo[3,2-b] triazole core participates in cycloaddition and ring-opening reactions:
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Cyclocondensation : Reacts with aryl isothiocyanates under basic conditions to form 1,3,4-thiadiazole hybrids .
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Ring-Opening : Treatment with hydrazine cleaves the thiazole ring, yielding triazole-thiol intermediates .
Key Findings :
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Thiazolo-triazoles show stability under acidic conditions but undergo decomposition in strong bases (e.g., NaOH) .
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Radical pathways involving brominated intermediates have been reported for functionalization at position 5 .
Biological Activity-Driven Modifications
The compound’s derivatives are synthesized to enhance pharmacological properties:
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Anticancer Activity : 5-Ylidene derivatives (via condensation with aldehydes) exhibit improved activity against renal and breast cancer cell lines (IC₅₀: 1.2–4.8 μM) .
-
Antifungal Modifications : Introducing fluoro or chloro substituents at the phenylpiperazine moiety boosts activity against Candida albicans (MIC: 2–8 μg/mL) .
Comparative Activity Table :
| Derivative | Target Cell Line | IC₅₀/MIC | Reference |
|---|---|---|---|
| 5-Ylidene derivative | Renal cancer (786-O) | 1.2 μM | |
| 4-Fluoro-phenyl | C. albicans | 2 μg/mL |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to other thiazolo[3,2-b][1,2,4]triazole derivatives with variations in substituents at positions 5 and 4. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Key Observations
Substituent Complexity and Bioactivity: The target compound’s 5-position hybrid substituent (4-phenylpiperazinyl + thiophen-2-yl) distinguishes it from simpler analogs. Piperazine derivatives are known for modulating serotonin/dopamine receptors, while thiophene rings enhance lipophilicity and membrane penetration . This combination may synergize for CNS-targeted activity, though empirical data are lacking. In contrast, compounds like 3c (6-(4-fluorophenyl)) exhibit validated anticonvulsant effects, suggesting that aryl groups at position 6 enhance seizure suppression .
Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization, similar to derivatives like 5b and 6a, which involve Knoevenagel condensation or thiol-ene click chemistry . Yields for such complex substitutions (e.g., 54–76% in –2) are comparable to those of simpler analogs.
Physicochemical Properties :
- The hydroxyl group at position 6 may improve aqueous solubility compared to ketone (=O) or aryl-substituted analogs (e.g., 5f , 3c ). This could enhance bioavailability, though experimental validation is needed.
- Melting points for similar compounds range widely (130–280°C), with bulkier substituents (e.g., indolin-1-yl in 6a ) reducing thermal stability .
Biological Activity Trends: Substituents at position 5 significantly influence activity. The target compound’s dual substituent may broaden its mechanistic scope.
Research Implications and Gaps
- Structural Uniqueness : The combination of 4-phenylpiperazinyl and thiophen-2-yl groups is unprecedented in published thiazolo[3,2-b][1,2,4]triazole derivatives, warranting further exploration of its synthesis and stereochemistry .
- Activity Prediction : Based on piperazine-thiophene pharmacophores, the compound may show affinity for 5-HT or dopamine receptors. Comparative in vitro assays with analogs like 3c and 5b are critical.
- Synthetic Optimization : Lessons from high-yield reactions (e.g., 71% for 5g in ) could guide scalable production.
Q & A
Q. What are standard protocols for synthesizing thiazolo-triazole derivatives with substituted piperazine and thiophene moieties?
Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. For example:
- Step 1 : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux to form thiosemicarbazide intermediates .
- Step 2 : Cyclize intermediates using heterogenous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C. Monitor progress via TLC .
- Step 3 : Purify via recrystallization in aqueous acetic acid and validate purity using melting points and elemental analysis .
Key Considerations : Optimize solvent choice (ethanol vs. DMF/EtOH mixtures) and reaction time to minimize side products .
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., ±0.3% tolerance) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity >95% .
Advanced Research Questions
Q. How can computational methods predict biological activity and binding mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Prioritize compounds with binding energies < −8.0 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Q. How should researchers resolve contradictions in spectral data or bioactivity results?
Methodological Answer:
- Spectral Discrepancies :
- Bioactivity Variability :
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15 or zeolites) to improve turnover frequency .
- Solvent Engineering : Replace PEG-400 with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce energy input .
- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control (70±1°C) and reduce side reactions .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substitution Patterns :
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
